tert-Butyl 3-iodoacrylate
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Overview
Description
tert-Butyl 3-iodoacrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of a tert-butyl group, an iodine atom, and an acrylate moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-iodoacrylate can be synthesized through several methods. One common approach involves the iodination of tert-butyl acrylate. This process typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the acrylate moiety .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions. These reactions are carried out in specialized reactors designed to handle the reagents and conditions required for efficient and safe production. The process may also involve purification steps to isolate the desired product and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-iodoacrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted acrylates.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various reagents, resulting in the formation of new compounds.
Polymerization: The acrylate group can undergo polymerization to form polymers with specific properties
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl 3-aminoacrylate, while addition reactions with thiols can produce tert-butyl 3-thioacrylate .
Scientific Research Applications
tert-Butyl 3-iodoacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Researchers use it to modify biomolecules and study their interactions and functions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 3-iodoacrylate involves its ability to participate in various chemical reactions due to the presence of the reactive iodine atom and acrylate moiety. The iodine atom can be easily replaced by other nucleophiles, while the acrylate group can undergo addition and polymerization reactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Acrylate: Lacks the iodine atom and has different reactivity and applications.
tert-Butyl 3-bromoacrylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
tert-Butyl 3-chloroacrylate: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound
Uniqueness
tert-Butyl 3-iodoacrylate is unique due to the presence of the iodine atom, which imparts specific reactivity and allows for selective substitution reactions. This makes it a valuable compound in the synthesis of complex molecules and materials with tailored properties .
Properties
Molecular Formula |
C7H11IO2 |
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Molecular Weight |
254.07 g/mol |
IUPAC Name |
tert-butyl (E)-3-iodoprop-2-enoate |
InChI |
InChI=1S/C7H11IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4+ |
InChI Key |
OHFIYHTZZSLYRJ-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/I |
Canonical SMILES |
CC(C)(C)OC(=O)C=CI |
Origin of Product |
United States |
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